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molecular formula C12H6ClN3O B8632177 7-chloro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile

7-chloro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile

Cat. No. B8632177
M. Wt: 243.65 g/mol
InChI Key: XQYMIPJELPEEHT-UHFFFAOYSA-N
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Patent
US08431569B2

Procedure details

To a slurry of 7-chloro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile (24.95 g, 102 mmol) in dioxane (200 mL) was added POCl3 (79 g, 512 mmol) dropwise at 93° C. The reaction mixture was left to stir at 93° C. for 5 h, cooled to room temperature, and left to stir overnight. The reaction mixture was filtered, washed with MTBE, and dried to give the title compound as an HCl salt. 1H NMR (600 MHz, CD3SOCD3) δ 13.33 (s, 1H); 8.80 (s, 1H); 8.39 (d, 1H); 7.70 (d, 1H); 7.50 (dd, 1H). LRMS (APCI) calc'd for (C12H5Cl2N3) [M+H]+, 262.0. found 261.9.
Quantity
24.95 g
Type
reactant
Reaction Step One
Name
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:14](=O)[NH:13][CH:12]=[C:11]([C:16]#[N:17])[C:7]=3[NH:8][C:9]=2[CH:10]=1.O=P(Cl)(Cl)[Cl:20]>O1CCOCC1>[Cl:20][C:14]1[C:6]2[C:5]3[CH:4]=[CH:3][C:2]([Cl:1])=[CH:10][C:9]=3[NH:8][C:7]=2[C:11]([C:16]#[N:17])=[CH:12][N:13]=1.[ClH:1]

Inputs

Step One
Name
Quantity
24.95 g
Type
reactant
Smiles
ClC=1C=CC=2C3=C(NC2C1)C(=CNC3=O)C#N
Name
Quantity
79 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
93 °C
Stirring
Type
CUSTOM
Details
to stir at 93° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with MTBE
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NC=C(C=2NC=3C=C(C=CC3C21)Cl)C#N
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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